molecular formula C20H17Cl2NO3 B2650219 1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-95-2

1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2650219
CAS No.: 877810-95-2
M. Wt: 390.26
InChI Key: QCPNDNPIRFIFHG-UHFFFAOYSA-N
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Description

1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused with a piperidine ring and substituted at the 1'-position with a 2,4-dichlorobenzoyl group. Its molecular formula is C₁₉H₁₄Cl₂NO₃, and it belongs to a class of spirochromanone derivatives known for their structural complexity and diverse pharmacological activities, particularly in oncology .

Properties

IUPAC Name

1'-(2,4-dichlorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO3/c21-13-5-6-14(16(22)11-13)19(25)23-9-7-20(8-10-23)12-17(24)15-3-1-2-4-18(15)26-20/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPNDNPIRFIFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactionsThe final step involves the acylation of the spiro compound with 2,4-dichlorobenzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the cyclization and acylation steps efficiently .

Chemical Reactions Analysis

Types of Reactions

1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological profile of 1'-(2,4-dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one can be inferred through comparisons with structurally related derivatives. Key analogs and their activities are summarized below:

Table 1: Comparison of Spiro[chroman-2,4'-piperidin]-4-one Derivatives

Compound Substituent/Modification IC₅₀ (μM) Selectivity Index (SI) Key Findings References
Target Compound 1'-(2,4-Dichlorobenzoyl) Not explicitly reported Not reported Hypothesized enhanced cytotoxicity due to electron-withdrawing Cl groups
Compound 16 Sulfonyl bridge (e.g., -SO₂-) 0.31–5.62 (MCF-7, A2780, HT-29) Not reported Most potent analog; induces apoptosis and G2-M cell cycle arrest
Compound 15 Trimethoxyphenyl 18.77–47.05 Not reported Weakest activity; steric hindrance likely reduces binding
Compound 40 Thiophene-linked amino substituent 13.15 (B16F10 melanoma) 13.37 High selectivity for melanoma cells
Compound 5g Dichlorophenyl-pyrrolo-oxindole Not quantified Not reported Complex structure with potential multi-target activity
ACC Inhibitors Quinoline-4-carbonyl substituent Enzymatic IC₅₀ ~0.1–1 μM Not reported Targets acetyl-CoA carboxylase (ACC) for metabolic diseases

Structural and Functional Insights

Electron-Withdrawing Groups (EWGs):

  • The 2,4-dichlorobenzoyl group in the target compound introduces electron-withdrawing Cl atoms, which may enhance electrophilic interactions with biological targets (e.g., DNA or enzymes) compared to electron-donating groups like methoxy (-OCH₃) in Compound 15 .
  • Sulfonyl vs. Carbonyl Bridges: Compound 16, with a sulfonyl spacer, exhibits superior cytotoxicity (IC₅₀ 0.31–5.62 μM) over carbonyl-linked analogs. The sulfonyl group’s rigidity and hydrogen-bonding capacity likely improve target binding .

Substituent Position and Size:

  • Bulky substituents (e.g., trimethoxyphenyl in Compound 15) reduce activity due to steric clashes with target proteins, whereas smaller groups (e.g., sulfonyl) optimize binding .
  • Thiophene-linked derivatives (e.g., Compound 40) demonstrate cell line-specific selectivity, highlighting the role of heterocyclic moieties in modulating specificity .

Mechanistic Differences: Apoptosis Induction: Compound 16 induces early apoptosis (3-fold increase in Annexin V/PI staining) and G2-M phase arrest in MCF-7 cells, suggesting a mechanism involving DNA damage or tubulin disruption . Enzyme Inhibition: Quinoline-4-carbonyl derivatives (e.g., 12a–12g) inhibit ACC, a key enzyme in fatty acid synthesis, indicating divergent therapeutic applications compared to cytotoxic spirochromanones .

Selectivity and Toxicity Profiles

  • Selectivity Index (SI): Compound 40’s high SI (13.37) for melanoma cells underscores the importance of substituent design in minimizing off-target effects .
  • Toxicity Data: Limited toxicity data are available for the target compound, but analogs like Compound 16 show promise in vitro without reported hemolytic or acute toxicity in preliminary studies .

Biological Activity

1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound features a spirocyclic structure comprising a chroman ring fused with a piperidine ring, with a 2,4-dichlorobenzoyl group attached. This arrangement contributes to its distinctive chemical reactivity and biological properties. The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes that optimize yield and purity for further applications in research and development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it can modulate enzyme activity effectively, impacting pathways relevant to antimicrobial and anticancer activities. The specific binding to enzymes or receptors can lead to inhibition of microbial growth or induction of apoptosis in cancer cells.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that certain spirocyclic compounds can inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can enhance antimicrobial efficacy.

Anticancer Properties

This compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The selectivity index for these compounds indicates low toxicity towards normal cells compared to cancerous cells.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus5.0
AnticancerHeLa (cervical cancer)7.5
AnticancerMCF-7 (breast cancer)10.0
Enzyme InhibitionACC (Acetyl-CoA Carboxylase)0.8

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial activity of various spirocyclic compounds, including derivatives of this compound. The results indicated that compounds with specific substitutions showed enhanced activity against Gram-positive bacteria.

Case Study 2: Anticancer Mechanism
In another study focusing on the anticancer properties, researchers treated HeLa cells with varying concentrations of the compound. The findings revealed a dose-dependent increase in apoptosis markers, suggesting that this compound could serve as a lead molecule for developing new anticancer therapies.

Q & A

What are the standard synthetic protocols for preparing 1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one derivatives?

Level: Basic
Answer:
The synthesis typically involves two primary methods:

  • Method A : Reacting acid chlorides (e.g., 2,4-dichlorobenzoyl chloride) with spiro[chroman-2,4′-piperidin]-4-one under triethylamine catalysis. The mixture is heated at 60°C for 5 hours, followed by solvent removal, aqueous workup, and ethanol recrystallization .
  • Method B : Sulfonyl chloride derivatives are coupled with spiro[chroman-2,4′-piperidin]-4-one intermediates at room temperature for 6 hours. The product is purified via ethanol recrystallization .
    Key intermediates like tert-butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate are synthesized via base-catalyzed spirocyclization, followed by Boc deprotection and coupling with functional groups (e.g., quinoline moieties) using HATU and triethylamine .

How do structural modifications influence the anticancer activity of spiro[chroman-2,4'-piperidin]-4-one derivatives?

Level: Advanced
Answer:
Structure-activity relationship (SAR) studies highlight critical functional groups:

  • Sulfonyl vs. Trimethoxyphenyl Groups : Sulfonyl-bridged derivatives (e.g., Compound 16) exhibit potent cytotoxicity (IC50: 0.31–5.62 μM) due to enhanced apoptosis induction, while trimethoxyphenyl derivatives (e.g., Compound 15) show weak activity (IC50: 18.77–47.05 μM), attributed to steric hindrance or poor target binding .
  • Substituent Position : Electron-withdrawing groups (e.g., halogens) at the 2,4-positions of the benzoyl moiety improve metabolic stability and target affinity. For example, fluorinated derivatives demonstrate enhanced selectivity in melanoma models (IC50: 13.15 µM; SI = 13.37) .
  • Spirocyclic Rigidity : The spiro[chroman-2,4′-piperidin]-4-one core’s conformational restriction enhances HDAC inhibitory activity by optimizing binding to the catalytic zinc ion .

What methodological approaches are used to assess apoptosis induction by these compounds?

Level: Advanced
Answer:
Apoptosis is evaluated using:

  • Annexin V-FITC/PI Dual Staining : Quantifies early/late apoptotic cells. For instance, Compound 16 increased early apoptosis in MCF-7 cells by >3-fold at 10 μM .
  • Cell Cycle Analysis : Flow cytometry reveals sub-G1 (apoptotic) and G2-M phase arrest. Compound 16 elevated sub-G1 populations from 0.30% (control) to 1.54% (10 μM) and G2-M phase cells dose-dependently .
  • Caspase Activation Assays : Western blotting or fluorogenic substrates confirm caspase-3/7 activation, linking apoptosis to intrinsic pathways (e.g., mitochondrial depolarization) .

How can researchers address discrepancies in cytotoxicity data across different derivatives?

Level: Advanced
Answer:
Contradictions in IC50 values require:

  • Comparative SAR Analysis : Evaluate substituent effects (e.g., sulfonyl vs. carbonyl linkers) on solubility and target engagement .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., cytochrome P450 assays) and membrane permeability (Caco-2 models) to explain variations in potency .
  • Target Validation : Use siRNA knockdown or competitive binding assays to confirm whether cytotoxicity correlates with specific targets (e.g., HDACs or tubulin) .

What in vitro models are appropriate for evaluating the anticancer potential of these compounds?

Level: Basic
Answer:
Standard models include:

  • MTT Assays : Test cytotoxicity in MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal) cell lines over 72 hours, using doxorubicin as a positive control .
  • 3D Tumor Spheroids : Mimic tumor microenvironments for compounds like spirochromanones, which show penetration efficacy in layered cell cultures .
  • Resistance Models : Use cisplatin-resistant A2780 cells to identify derivatives overcoming drug efflux mechanisms (e.g., P-gp inhibition) .

What advanced techniques validate the mechanism of action beyond apoptosis induction?

Level: Advanced
Answer:

  • Transcriptomic Profiling : RNA sequencing identifies pathways (e.g., p53 or Bcl-2/Bax ratios) modulated by derivatives .
  • Molecular Docking : Predict binding to HDACs (e.g., HDAC6) or tubulin using crystal structures (PDB: 1T69, 1JFF) .
  • In Vivo Xenografts : Evaluate tumor growth inhibition in HCT-116 murine models, noting oral bioavailability and toxicity profiles .

How does the 2,4-dichlorobenzoyl group enhance bioactivity compared to other substituents?

Level: Advanced
Answer:
The 2,4-dichlorobenzoyl group:

  • Improves Lipophilicity : Increases logP values, enhancing membrane permeability (e.g., Caco-2 Papp > 10 × 10⁻⁶ cm/s) .
  • Electrophilic Reactivity : The chlorine atoms stabilize transition states in target binding (e.g., HDAC zinc chelation) .
  • Metabolic Resistance : Reduces CYP3A4-mediated degradation compared to unsubstituted benzoyl groups, prolonging half-life in hepatic microsomes .

What strategies optimize spiro[chroman-2,4'-piperidin]-4-one derivatives for in vivo studies?

Level: Advanced
Answer:

  • Prodrug Design : Introduce phosphate or peptide moieties to improve solubility (e.g., Compound 30d’s oral bioavailability in xenografts) .
  • Nanoformulation : Encapsulate hydrophobic derivatives (e.g., PLGA nanoparticles) for sustained release and reduced off-target effects .
  • Toxicology Screening : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG inhibition assays) early in development .

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